molecular formula C16H14FN3O2 B2563075 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1173054-34-6

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea

Cat. No.: B2563075
CAS No.: 1173054-34-6
M. Wt: 299.305
InChI Key: KOFDWDOUJFEFOG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorobenzyl and oxoindolinyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 4-fluorobenzylamine with an isocyanate derivative of 2-oxoindoline. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific methods would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea would depend on its specific biological targets. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea
  • 1-(4-Methylbenzyl)-3-(2-oxoindolin-5-yl)urea
  • 1-(4-Bromobenzyl)-3-(2-oxoindolin-5-yl)urea

Uniqueness

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in biological applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFDWDOUJFEFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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